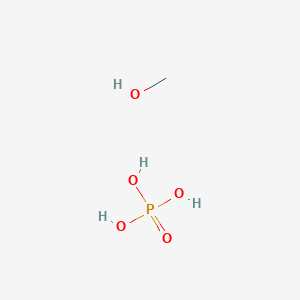
H3PO4 methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
H3PO4 methanol can be synthesized through several methods:
Esterification: This involves the reaction of phosphoric acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production: On an industrial scale, the compound can be produced by reacting phosphorus trichloride with methanol, followed by hydrolysis. This method is efficient and yields high purity products.
Analyse Des Réactions Chimiques
H3PO4 methanol undergoes various chemical reactions:
Hydrolysis: It can be hydrolyzed to phosphoric acid and methanol in the presence of water and a catalyst.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles such as amines and alcohols. The major products formed from these reactions are phosphoric acid and its derivatives .
Applications De Recherche Scientifique
H3PO4 methanol has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphoric acid, methyl ester involves its ability to act as a phosphorylating agent. It can transfer a phosphate group to various substrates, which is crucial in many biochemical processes. This transfer is facilitated by the formation of a high-energy phosphate bond, which can be hydrolyzed to release energy . The molecular targets include enzymes and proteins involved in phosphorylation pathways .
Comparaison Avec Des Composés Similaires
H3PO4 methanol can be compared with other phosphate esters such as:
Ethyl phosphate: Similar in structure but with an ethyl group instead of a methyl group.
Dimethyl phosphate: Contains two methyl groups attached to the phosphate.
Triphenyl phosphate: A more complex ester with three phenyl groups.
This compound is unique due to its simple structure and high reactivity, making it a versatile reagent in various chemical reactions .
Propriétés
Formule moléculaire |
CH7O5P |
|---|---|
Poids moléculaire |
130.04 g/mol |
Nom IUPAC |
methanol;phosphoric acid |
InChI |
InChI=1S/CH4O.H3O4P/c1-2;1-5(2,3)4/h2H,1H3;(H3,1,2,3,4) |
Clé InChI |
LBDROUOCQSGOFI-UHFFFAOYSA-N |
SMILES canonique |
CO.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


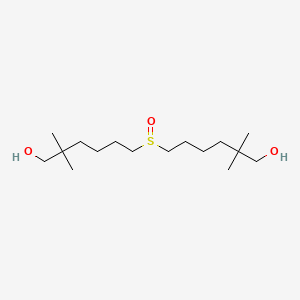
![1-(3,3-Diphenylpropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B8523312.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol](/img/structure/B8523314.png)
![Carbamic acid,[2-amino-4-cyano-5-[methyl(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8523317.png)
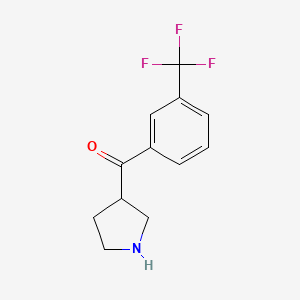
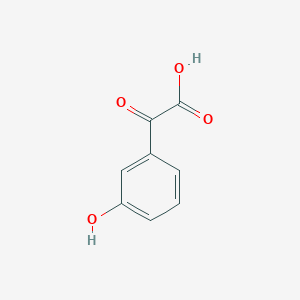
![7-[(2-Ethoxyphenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8523346.png)
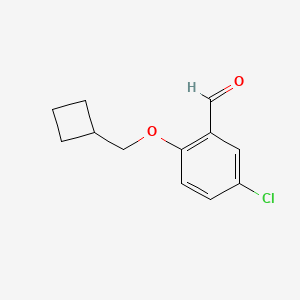
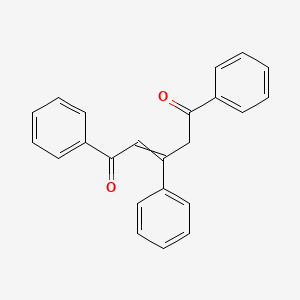
![7-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8523364.png)
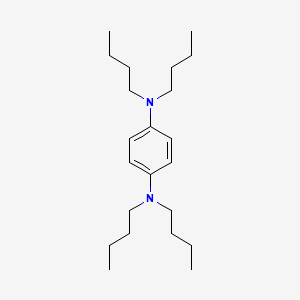
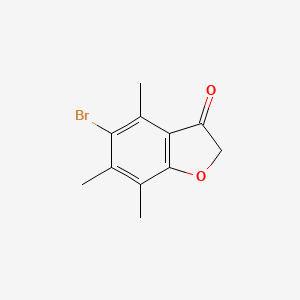
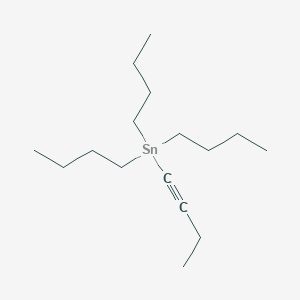
![1-(Iodomethyl)-1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B8523382.png)
